molecular formula C16H14O3 B3375763 (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid CAS No. 113982-23-3

(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid

Cat. No.: B3375763
CAS No.: 113982-23-3
M. Wt: 254.28 g/mol
InChI Key: LCUILCDHTJZGOQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[2-(Benzyloxy)phenyl]prop-2-enoic acid (CAS 113982-23-3) is a high-purity cinnamic acid derivative with a molecular weight of 254.28 g/mol and the molecular formula C 16 H 14 O 3 . This compound features a benzyloxy group at the 2-position of the phenyl ring and a trans-configured (E) α,β-unsaturated carboxylic acid moiety, a structure critical for its electronic properties and biological activity . This compound is of significant interest in biochemical and pharmacological research due to its diverse biological activities. It has been identified as an inhibitor of histone deacetylases (HDACs), specifically showing activity against isoforms 1, 6, and 8, which indicates its potential as a tool for epigenetic research and as a candidate in anticancer agent development . Further studies highlight its antioxidant properties, which operate through a free radical scavenging mechanism that can help mitigate oxidative stress in cellular models . Additionally, the compound exhibits antimicrobial and anti-inflammatory effects, with research suggesting it can disrupt microbial cell membranes and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) . In synthetic chemistry, this benzyloxycinnamic acid serves as a valuable synthetic intermediate. Its structure allows for various chemical transformations, including use in Wittig reactions and nucleophilic substitutions, making it a versatile building block for the synthesis of more complex organic molecules and novel derivatives . The compound's crystal structure and propensity for forming intramolecular hydrogen bonds, as observed in structurally related chalcones, make it a subject of interest in materials science for the development of organic nonlinear optical (NLO) materials . Researchers can leverage the distinct properties of this compound, which may undergo significant metabolic transformations in biological systems, for advanced investigative applications . This compound is provided for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(2-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUILCDHTJZGOQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, commonly referred to as benzyloxycinnamic acid, is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H14O3C_{16}H_{14}O_3. The compound features a cinnamic acid backbone with a benzyloxy group attached, which influences its reactivity and biological interactions.

Antioxidant Activity

The compound exhibits antioxidant properties , primarily through its ability to scavenge free radicals. This mechanism is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the presence of the phenolic structure that allows for electron donation and stabilization of free radicals .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties . It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting the growth of specific bacterial and fungal strains. Studies have shown that the compound can disrupt microbial cell membranes and interfere with metabolic processes .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects . It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models . This property suggests potential therapeutic applications in inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit histone deacetylases (HDACs), specifically isoforms 1, 6, and 8. This inhibition plays a role in regulating gene expression related to cell proliferation and apoptosis . The compound's ability to modulate HDAC activity indicates its potential as an anticancer agent.

Case Studies

  • Cytotoxicity Assays : In cytotoxicity assays on human epithelial kidney cells (HEK293), the compound showed varying degrees of viability effects depending on concentration, suggesting a dose-dependent response .
  • Antifungal Activity : A study on derivatives of benzyloxycinnamic acid revealed that certain modifications enhanced antifungal activity against pathogenic fungi, indicating that structural variations can significantly impact biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
(2E)-3-(Phenoxy)prop-2-enoic acidPhenoxy groupAntioxidant
(2E)-3-(Methoxy)prop-2-enoic acidMethoxy groupAntimicrobial
(2E)-3-(Benzyloxy)prop-2-enoic acidBenzyloxy groupAntioxidant, Anti-inflammatory

The presence of the benzyloxy group in this compound contributes unique properties compared to other structural analogs, enhancing its biological activity profile .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests significant metabolic transformations upon administration. The compound undergoes intramolecular migration during metabolism, which may affect its bioavailability and efficacy . Environmental factors such as pH and temperature also influence its stability and activity.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H14O3
  • Molecular Weight : 254.28 g/mol
  • CAS Number : 113982-23-3

The compound features a prop-2-enoic acid moiety with a benzyloxy group attached to the phenyl ring, which enhances its reactivity and biological interactions.

Organic Synthesis

(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations including:

  • Wittig Reaction : Utilized for forming alkenes from aldehydes or ketones.
  • Nucleophilic Substitution : The benzyloxy group can be replaced with other functional groups, enabling the creation of diverse derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or ketones, and reduction can convert double bonds into saturated compounds.

These reactions make it an essential building block in synthetic organic chemistry.

Medicinal Chemistry

The pharmacological potential of this compound has been extensively studied, particularly for its anti-inflammatory and anticancer properties:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. By reducing the production of pro-inflammatory mediators, it can alleviate conditions such as arthritis and other inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This mechanism is crucial for developing new cancer therapies targeting tumorigenic cells .

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific properties:

  • Polymers and Coatings : The compound's unique structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability.
  • Nanotechnology Applications : Its ability to interact with various substrates makes it suitable for applications in nanocomposites and coatings that require specific functional characteristics.

Case Study 1: Anti-inflammatory Mechanism

A study investigated the effect of this compound on murine models of inflammation. Results showed significant inhibition of COX enzymes, leading to reduced edema and pain response, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines. The study highlighted its mechanism involving the activation of caspases, which are critical for programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(2E)-3-[3-(benzyloxy)phenyl]prop-2-enoic acid
  • Molecular Formula : C₁₆H₁₄O₃
  • Molecular Weight : 254.29 g/mol
  • Key Difference : The benzyloxy group is at the 3-position instead of the 2-position.
  • Impact : Positional isomerism affects electronic distribution and steric interactions. The 3-substituted derivative may exhibit altered hydrogen-bonding capacity and lipophilicity, influencing its pharmacokinetic profile compared to the 2-substituted target compound .
(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
  • Molecular Formula : C₁₀H₇F₃O₂
  • Molecular Weight : 216.16 g/mol
  • Key Difference : A trifluoromethyl group replaces the benzyloxy moiety at the 4-position.
  • Impact : The strong electron-withdrawing effect of the CF₃ group increases acidity (lower pKa) of the carboxylic acid and enhances metabolic stability, making this compound more suited for enzyme inhibition studies .

Derivatives with Additional Substituents

(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid
  • Molecular Formula : C₂₃H₂₀O₄
  • Molecular Weight : 360.41 g/mol
  • Key Difference : Two benzyloxy groups at the 3- and 4-positions .
  • Impact : Increased steric bulk and lipophilicity may reduce solubility but enhance membrane permeability. The additional substituent could also improve binding affinity to hydrophobic protein pockets .
(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
  • Molecular Formula: C₁₅H₁₀ClNO₅
  • Molecular Weight : 319.70 g/mol
  • Key Difference: Chlorophenoxy and nitro groups introduce electron-withdrawing effects.
  • This compound may exhibit stronger interactions with electron-rich biological targets compared to the benzyloxy-substituted analog .

Functional Group Analogs

(2E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid
  • Molecular Formula: C₁₃H₁₀ClNO₃S
  • Molecular Weight : 295.74 g/mol
  • Key Difference : A thiazole ring replaces the benzyloxy group.
trans-Melilotoside (β-D-Glucosyl-2-coumarate)
  • Molecular Formula : C₁₅H₁₈O₈
  • Molecular Weight : 326.30 g/mol
  • Key Difference: A glucose moiety is conjugated to the phenolic hydroxyl group.
  • Impact : Glycosylation improves water solubility and bioavailability, making this compound a candidate for prodrug development. The sugar moiety also facilitates recognition by carbohydrate-binding proteins .

Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications
Target compound C₁₆H₁₄O₃ 254.29 2-benzyloxy Moderate lipophilicity, potential anticancer activity
3-Benzyloxy isomer C₁₆H₁₄O₃ 254.29 3-benzyloxy Altered hydrogen-bonding capacity
3,4-Bis(benzyloxy) analog C₂₃H₂₀O₄ 360.41 3,4-bis(benzyloxy) Enhanced steric hindrance, improved binding affinity
4-Trifluoromethyl analog C₁₀H₇F₃O₂ 216.16 4-CF₃ High metabolic stability, enzyme inhibition
Thiazole-substituted analog C₁₃H₁₀ClNO₃S 295.74 Thiazole ring Hydrogen-bond acceptor, antimicrobial potential

Research Findings and Implications

  • Antitumor Activity: Bibenzyl derivatives (e.g., 3,3’-dihydroxy-5-methoxybibenzyl) demonstrate that open-chain structures exhibit stronger cytotoxicity than closed-ring analogs .
  • Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) increase the carboxylic acid's acidity, enhancing ionic interactions in physiological environments. Conversely, benzyloxy groups provide electron-donating effects, stabilizing resonance structures .
  • Biological Applications : Thiazole- and glucose-substituted derivatives highlight the versatility of cinnamic acid scaffolds in drug design, balancing solubility, target affinity, and metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid, and how are structural isomers minimized?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation, where 2-(benzyloxy)benzaldehyde reacts with malonic acid derivatives under basic conditions (e.g., piperidine or pyridine). To minimize (Z)-isomer formation, reaction temperatures are maintained at 80–100°C, and polar aprotic solvents (e.g., DMF) are used to favor the thermodynamically stable (E)-isomer . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures stereochemical purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Full PPE (lab coat, nitrile gloves, goggles) is mandatory. For respiratory protection, use NIOSH-certified P95 respirators for low aerosol exposure or OV/AG/P99 cartridges for higher concentrations. Engineering controls (fume hoods) and strict waste disposal protocols are required to prevent environmental release into drainage systems .

Q. How is the compound characterized spectroscopically, and what benchmarks validate its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons). High-resolution mass spectrometry (HRMS) and HPLC (C18 column, 95:5 acetonitrile/water) verify molecular weight (>95% purity). Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereoselectivity?

  • Methodological Answer : Catalytic systems like Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) enhance reaction efficiency. Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 6–8 hours) and improves yields (85–92%) by promoting uniform heating. Solvent screening (e.g., ethanol vs. toluene) and stoichiometric adjustments (1.2:1 aldehyde:malonic acid ratio) further optimize output .

Q. What mechanisms underlie the compound’s biological activity, and how are conflicting cytotoxicity data reconciled?

  • Methodological Answer : The α,β-unsaturated carbonyl group acts as a Michael acceptor, enabling covalent binding to cellular thiols (e.g., glutathione). Discrepancies in cytotoxicity (IC₅₀ ranging from 10–50 μM) may arise from cell line variability (e.g., HepG2 vs. HEK293) or assay conditions (e.g., serum concentration). Researchers should standardize assays using identical cell passages, serum-free media, and controls (e.g., cinnamic acid analogs) to isolate structure-activity relationships .

Q. How does the benzyloxy substituent influence the compound’s stability under physiological conditions?

  • Methodological Answer : The benzyloxy group enhances lipophilicity (logP ~2.8) but introduces susceptibility to enzymatic hydrolysis (e.g., esterases in plasma). Stability studies in simulated gastric fluid (pH 1.2, 37°C) show <5% degradation over 24 hours, whereas liver microsome assays indicate rapid metabolism (t₁/₂ = 45 minutes). Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) can prolong half-life .

Q. What computational methods predict interactions between this compound and biological targets (e.g., COX-2, PPAR-γ)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. QSAR studies correlate substituent electronic effects (Hammett σ values) with anti-inflammatory activity. For COX-2, the benzyloxy group aligns with hydrophobic pockets near Val523, while the carboxylic acid forms hydrogen bonds with Arg120 .

Q. How do researchers address discrepancies in reported logP values across studies?

  • Methodological Answer : Variability arises from measurement techniques (shake-flask vs. HPLC-derived logP). Standardization via OECD Guideline 117 (reverse-phase HPLC, isocratic elution) using reference standards (e.g., octanol-water partitioning) reduces errors. Computational tools (e.g., ChemAxon) supplement experimental data, with adjustments for ionization (pKa ~4.2) .

Data Contradiction Analysis

Q. When conflicting data emerge regarding the compound’s antioxidant vs. pro-oxidant effects, what systematic approaches resolve this?

  • Methodological Answer :

Dose-Response Analysis : Test concentrations from 1–100 μM in ROS assays (e.g., DCFH-DA).

Redox Environment Control : Use hypoxia chambers or N-acetylcysteine to modulate cellular redox states.

Mechanistic Probes : Employ knockout cell lines (e.g., Nrf2⁻/⁻) to isolate pathways.
Contradictions often reflect dual roles: antioxidant at low doses (scavenging free radicals) vs. pro-oxidant at high doses (depleting glutathione) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid
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(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.